molecular formula C12H12ClF2NO B13690902 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane

Cat. No.: B13690902
M. Wt: 259.68 g/mol
InChI Key: ZZYSUHAGOILSIX-UHFFFAOYSA-N
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Description

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C12H12ClF2NO

Molecular Weight

259.68 g/mol

IUPAC Name

7-(4-chloro-2,6-difluorophenyl)-1-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C12H12ClF2NO/c13-8-4-9(14)11(10(15)5-8)16-3-1-2-12(6-16)7-17-12/h4-5H,1-3,6-7H2

InChI Key

ZZYSUHAGOILSIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C1)C3=C(C=C(C=C3F)Cl)F)CO2

Origin of Product

United States

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